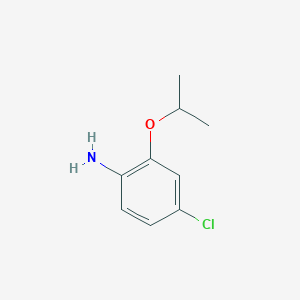

4-Chloro-2-isopropoxyaniline

Overview

Description

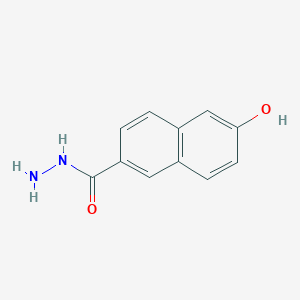

4-Chloro-2-isopropoxyaniline is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Studies

4-Chloro-2-isopropoxyaniline and its analogs have been studied for their crystallographic properties, particularly in comparison with other halogenated compounds. For instance, the crystal structures of some 4-phenoxyanilines, which are structurally related to this compound, were analyzed to understand the supramolecular equivalence of ethynyl, chloro, bromo, and iodo groups. These studies provide insights into the conditional isomorphism of these compounds, which can be critical for understanding their behavior in various chemical and pharmaceutical applications (Dey & Desiraju, 2004).

Environmental Impact and Biodegradation

The environmental impact of chloroanilines and their biodegradation pathways have been a subject of research due to their wide use in industrial and agricultural sectors. Studies have explored the anaerobic degradation of compounds like 2-chloro-4-nitroaniline by microbial strains, revealing intricate networks of degradation and potential methods to mitigate environmental pollution caused by these compounds (Duc, 2019).

Analytical and Environmental Monitoring

The compound has been used in the development of analytical methodologies for environmental monitoring. For instance, a sensor based on a polyaniline/carbon nanotube matrix was designed for the quantitative determination of herbicides and their metabolites in natural waters. This highlights the relevance of this compound derivatives in environmental analysis and pollution monitoring (Rahemi et al., 2015).

Biochemical Research and Toxicology

The compound has also been studied in the context of biochemical research and toxicology. For example, the nephrotoxic effects of haloanilines, which are structurally related to this compound, have been examined to understand their potential risks and mechanisms of toxicity. Such studies are crucial for assessing the safety and environmental impact of these compounds (Hong et al., 2000).

Mechanism of Action

Target of Action

Similar compounds are known to target the respiratory system .

Mode of Action

It’s worth noting that related compounds often interact with their targets through processes such as oxidative addition and transmetalation .

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains .

Result of Action

Related compounds have been observed to produce second harmonic generation (shg) that is 2 times higher than that obtained from potassium dihydrogen phosphate (kdp) upon irradiation with an 800 nm laser beam .

Action Environment

The action of 4-Chloro-2-isopropoxyaniline can be influenced by various environmental factors. For instance, the degradation of similar compounds has been observed to be more efficient under certain conditions, such as specific pH levels and power dissipation .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-isopropoxyaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as transferases, hydrolases, and oxidoreductases . These interactions often involve the formation of covalent bonds, which can lead to the modification of protein structures and functions. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of enzyme-substrate complexes that alter the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves the formation of covalent bonds, which can result in the modification of the enzyme’s active site and alter its catalytic activity. Furthermore, this compound can influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound can result in changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects . Studies have shown that there is a threshold dose above which this compound can cause cellular damage and disrupt normal physiological processes. It is essential to determine the optimal dosage to minimize adverse effects while maximizing its potential benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its degradation and detoxification . It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown into metabolites. These metabolic processes can affect the overall metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biological activity and its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name |

4-chloro-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBDGXBTHGJVKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

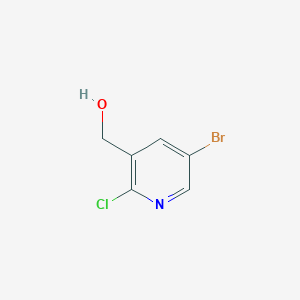

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.